2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Catalog No.
S6732834
CAS No.
2548991-84-8
M.F
C17H20FN3O
M. Wt
301.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}metho...

CAS Number

2548991-84-8

Product Name

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

IUPAC Name

2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

InChI

InChI=1S/C17H20FN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2

InChI Key

KLAUWJVHGGDKBV-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3F

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3F
  • Search for medicinal chemistry: Scientific databases like SciFinder or Pubmed don't yield any published research directly connected to this compound. This suggests that the compound might be relatively new or not actively pursued in scientific research.
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2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring and a piperidine moiety substituted with a 2-fluorophenyl group. The molecular formula of this compound is C15_{15}H23_{23}FN2_2O, and it has a molecular weight of approximately 315.4 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The synthesis of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine derivatives, the 2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction.
  • Methoxylation: The resulting piperidine derivative is then reacted with an appropriate methoxy reagent to form the methoxy-substituted product.
  • Cyclization: Finally, the pyrazine ring can be formed through cyclization reactions involving appropriate precursors.

These steps may vary based on the specific reagents and conditions used.

The primary applications of 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine lie in medicinal chemistry and pharmacology. Its potential as a therapeutic agent for treating neurological disorders makes it a candidate for further research and development. Additionally, its unique structure may lend itself to modifications that could enhance potency or selectivity for specific biological targets.

Several compounds share structural similarities with 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine. These include:

Compound NameStructural FeaturesNotable Activities
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamidePiperidine with fluorophenyl and propanamideAnalgesic properties
1-methyl-4-phenylpiperidineSimple piperidine derivativeDopaminergic activity
Methoxyacetyl fentanylPiperidine with methoxyacetyl groupOpioid analgesic effects

Uniqueness: The distinct combination of the pyrazine ring and the specific piperidine substitution pattern in 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine sets it apart from these compounds, potentially offering unique pharmacological properties that warrant further investigation.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

301.15904043 g/mol

Monoisotopic Mass

301.15904043 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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